molecular formula C14H19N3O3S B4996343 1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea

1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea

Cat. No.: B4996343
M. Wt: 309.39 g/mol
InChI Key: CUOMPHAFUJTOHU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea is an organic compound with the molecular formula C14H19N3O3S It is a thiourea derivative, which means it contains a thiourea group (NH-C=S-NH) bonded to a cyclohexyl group and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of cyclohexylamine with 2-methoxy-5-nitrobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.

    Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)thiourea: Similar structure but with a methyl group instead of a nitro group.

    1-Cyclohexyl-3-(2-methoxyphenyl)thiourea: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-Cyclohexyl-3-(2-nitrophenyl)thiourea: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-20-13-8-7-11(17(18)19)9-12(13)16-14(21)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOMPHAFUJTOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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